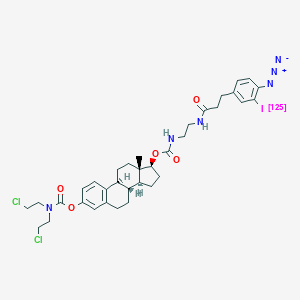
Aipp-EM
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 17-O-((2-(3-(4-Azido-3-iodophenyl)propionamido)ethyl)carbamyl)estradiol-3-N-bis(chloroethyl)carbamate involves several steps. The key starting material is estradiol, which undergoes a series of chemical reactions to introduce the azido-iodophenyl group and the bis(chloroethyl)carbamate moiety . The reaction conditions typically involve the use of organic solvents, protective groups, and catalysts to ensure the desired transformations occur efficiently . Industrial production methods would likely involve scaling up these reactions and optimizing conditions for higher yields and purity .
化学反応の分析
This compound can undergo various chemical reactions, including substitution and addition reactions. The azido group can participate in click chemistry reactions, forming triazoles when reacted with alkynes . The bis(chloroethyl)carbamate moiety can undergo nucleophilic substitution reactions, leading to the formation of different carbamate derivatives . Common reagents used in these reactions include copper catalysts for click chemistry and nucleophiles such as amines for substitution reactions . The major products formed depend on the specific reagents and conditions used .
科学的研究の応用
17-O-((2-(3-(4-Azido-3-iodophenyl)propionamido)ethyl)carbamyl)estradiol-3-N-bis(chloroethyl)carbamate has been used extensively in scientific research to study the interactions of antimitotic drugs with cellular proteins . It has been employed in photoaffinity labeling experiments to identify binding sites on proteins such as microtubule-associated proteins (MAPs) and tubulin . This compound has also been used to investigate the mechanisms of drug resistance in cancer cells, particularly in the context of multidrug-resistant phenotypes . Its ability to form covalent bonds with target proteins upon activation by light makes it a powerful tool for studying protein-drug interactions .
作用機序
The mechanism of action of 17-O-((2-(3-(4-Azido-3-iodophenyl)propionamido)ethyl)carbamyl)estradiol-3-N-bis(chloroethyl)carbamate involves its binding to specific proteins within cells . Upon activation by light, the azido group forms a highly reactive nitrene species that can covalently bond to nearby proteins . This allows researchers to identify the molecular targets of the compound and study its effects on cellular processes . The primary targets of this compound are microtubule-associated proteins and tubulin, which are essential for cell division and are disrupted by antimitotic drugs .
類似化合物との比較
Compared to other photoaffinity analogues of estramustine, 17-O-((2-(3-(4-Azido-3-iodophenyl)propionamido)ethyl)carbamyl)estradiol-3-N-bis(chloroethyl)carbamate is unique due to the presence of the azido-iodophenyl group . This group enhances its ability to form covalent bonds with target proteins upon light activation . Similar compounds include other estramustine analogues with different photoaffinity groups, such as azido or diazirine moieties . These compounds share similar mechanisms of action but may differ in their binding affinities and specificities for target proteins .
特性
CAS番号 |
159899-37-3 |
|---|---|
分子式 |
C35H43Cl2IN6O5 |
分子量 |
823.6 g/mol |
IUPAC名 |
[(8R,9S,13S,14S,17S)-17-[2-[3-(4-azido-3-(125I)iodanylphenyl)propanoylamino]ethylcarbamoyloxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate |
InChI |
InChI=1S/C35H43Cl2IN6O5/c1-35-13-12-26-25-7-5-24(48-34(47)44(18-14-36)19-15-37)21-23(25)4-6-27(26)28(35)8-10-31(35)49-33(46)41-17-16-40-32(45)11-3-22-2-9-30(42-43-39)29(38)20-22/h2,5,7,9,20-21,26-28,31H,3-4,6,8,10-19H2,1H3,(H,40,45)(H,41,46)/t26-,27-,28+,31+,35+/m1/s1/i38-2 |
InChIキー |
YYDIMLLAANCLAT-SMLQHYSKSA-N |
SMILES |
CC12CCC3C(C1CCC2OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])I)CCC5=C3C=CC(=C5)OC(=O)N(CCCl)CCCl |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])[125I])CCC5=C3C=CC(=C5)OC(=O)N(CCCl)CCCl |
正規SMILES |
CC12CCC3C(C1CCC2OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])I)CCC5=C3C=CC(=C5)OC(=O)N(CCCl)CCCl |
Key on ui other cas no. |
159899-37-3 |
同義語 |
17-O-((2-(3-(4-azido-3-iodophenyl)propionamido)ethyl)carbamyl)estradiol-3-N-bis(chloroethyl)carbamate AIPP-EM |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















